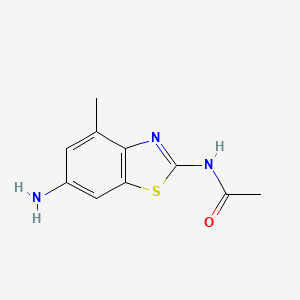

N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide” is a chemical compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 . It is used in proteomics research .

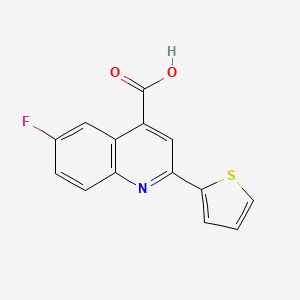

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3OS/c1-5-3-7(11)4-8-9(5)13-10(15-8)12-6(2)14/h3-4H,11H2,1-2H3,(H,12,13,14) .Applications De Recherche Scientifique

Structural Activity Relationship and Importance in Medicinal Chemistry

Benzothiazole derivatives, such as N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide, play a crucial role in medicinal chemistry due to their wide array of biological activities and structural diversity. The unique methine center in the thiazole ring makes benzothiazole an important heterocyclic compound. These derivatives exhibit various pharmacological activities like anti-viral, anti-microbial, anti-inflammatory, and anti-cancer properties. Substitution on the C-2 carbon atom and C-6 of the benzothiazole ring leads to this variety of biological activities, indicating the importance of structural variations in determining the functionality of the compounds (Bhat & Belagali, 2020).

Therapeutic Potential and Patent Overview

Benzothiazole compounds, due to their versatile nature and capability to act as ligands to various biomolecules, have attracted significant attention in drug development, particularly as chemotherapeutic agents. The structural simplicity of benzothiazole and its derivatives, especially the 2-arylbenzothiazoles, are under active development for cancer treatment. The increasing importance of benzothiazole nucleus in drug discovery is evident from its presence in compounds used for treating various diseases and disorders. Moreover, patents filed during 2010-2014 reflect the growing interest and potential of benzothiazole derivatives in developing therapies for cancer, microbial infections, and other diseases (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Biologically Active Derivatives

The importance of benzothiazole and its derivatives in medicinal chemistry is underscored by their broad spectrum of pharmacological properties. These compounds have been extensively used in practice to treat various diseases due to their high therapeutic potency. The easy functionalization of the benzothiazole moiety allows it to be a highly reactive building block for organic synthesis, including the synthesis of pharmacologically active heterocycles. The structural diversity offered by benzothiazole-based compounds is invaluable for the search for new therapeutic agents and diagnostic tools (Keri, Patil, Patil, & Budagumpi, 2015).

Propriétés

IUPAC Name |

N-(6-amino-4-methyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-5-3-7(11)4-8-9(5)13-10(15-8)12-6(2)14/h3-4H,11H2,1-2H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRPTWWWAIQIRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NC(=O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355632 |

Source

|

| Record name | N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314033-48-2 |

Source

|

| Record name | N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1298999.png)

![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)

![Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-](/img/structure/B1299023.png)

![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)

![4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1299034.png)